molecular formula C9H16BrD3 B1142569 1-Bromononane-9,9,9-d3 CAS No. 1219799-20-8

1-Bromononane-9,9,9-d3

Cat. No.: B1142569
CAS No.: 1219799-20-8
M. Wt: 210.1696453
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Description

1-Bromononane-9,9,9-d3 is a deuterium-labeled analog of 1-bromononane, specifically engineered for advanced research and development applications. Its primary scientific value is as a stable isotopic tracer in the drug development process. The incorporation of deuterium atoms at the terminal carbon position makes this compound an indispensable tool for investigating the pharmacokinetic and metabolic profiles of novel compounds and their non-deuterated counterparts. By utilizing this labeled compound, researchers can achieve precise quantitation and tracking of molecules in complex biological systems, facilitating a deeper understanding of absorption, distribution, metabolism, and excretion (ADME). The predictable reactivity of the alkyl bromide functional group also allows it to serve as a key synthetic intermediate for introducing a labeled nonyl chain into more complex molecular architectures. This product is strictly designated For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,1,2-trideuteriononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMUQTNXKPEMLM-VWQYXNFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Bromononane 9,9,9 D3

Preparative Routes for Site-Specific Deuterium (B1214612) Incorporation

The synthesis of 1-Bromononane-9,9,9-d3 requires precise methods to ensure the deuterium atoms are located exclusively at the C9 position. This is achieved through two primary strategies: dehalogenative deuteration and the use of deuterated precursors.

Dehalogenative Deuteration Strategies

Dehalogenative deuteration is a direct method for introducing deuterium by replacing a halogen atom. nih.gov This approach is advantageous for its site-selectivity. xmu.edu.cn

Reductive deuteration methods involve the cleavage of a carbon-halogen bond and subsequent quenching of the resulting intermediate with a deuterium source. One common approach involves the use of a metal reductant in the presence of a deuterium donor. For instance, the dehalogenation of alkyl halides using zinc dust in the presence of deuterium oxide (D₂O) has been shown to be an effective method for preparing deuterated alkanes. cdnsciencepub.comresearchgate.net While this method has been demonstrated for smaller alkanes, its application to the synthesis of this compound would likely start from a precursor such as a di- or tri-halogenated nonane (B91170) derivative at the C9 position.

Catalytic transfer deuteration represents another mild and efficient approach for the reductive deuteration of unsaturated bonds, which could be adapted for the synthesis of deuterated alkanes. bohrium.com These reactions often utilize a metal catalyst and a deuterium source like D₂O or deuterated solvents. bohrium.commarquette.edu

Reductive Deuteration TechniquePrecursor ExampleReductant/CatalystDeuterium SourceKey Features
Metal-Mediated Dehalogenation 1,1,1-TrichlorononaneZinc DustD₂ODirect replacement of halogens with deuterium. cdnsciencepub.comresearchgate.net
Catalytic Transfer Deuteration Non-9-enePd/CD₂OMild conditions, high selectivity for deuterium incorporation. bohrium.commarquette.edu

Electrochemical methods offer a sustainable and efficient alternative for dehalogenative deuteration. nih.govxmu.edu.cn These techniques utilize an electric current to drive the reduction of alkyl halides. d-nb.info The process typically involves an undivided cell with a cathode (e.g., lead) and an anode (e.g., carbon felt or graphite). nih.gov Unactivated alkyl bromides can be effectively deuterated using D₂O as the deuterium source in a solvent like dimethylformamide (DMF) with a supporting electrolyte. nih.govd-nb.info This method has been shown to be highly efficient, with excellent deuterium incorporation (up to 99% D) for a wide range of alkyl halides. nih.gov The reaction can be performed at high current densities, suggesting potential for industrial applications. nih.gov

A general procedure for the electrochemical dehalogenative deuteration of an alkyl bromide involves adding the alkyl bromide, a supporting electrolyte like tetrabutylammonium (B224687) iodide (TBAI), and a base such as N,N-diisopropylethylamine (DIPEA) to a pre-dried electrochemical cell with DMF as the solvent. nih.gov Deuterium oxide is then added, and a constant current is applied. nih.gov

ParameterCondition
Cell Type Undivided
Anode Carbon Felt or Graphite (B72142) Felt
Cathode Lead Plate
Substrate Alkyl Bromide (e.g., a 9,9-dihalo-1-bromononane precursor)
Deuterium Source D₂O
Solvent DMF
Electrolyte TBAI
Base (optional) DIPEA
Current Constant Current (e.g., 30-500 mA)
Deuterium Incorporation Up to 99%
Reductive Deuteration Techniques

Synthetic Pathways via Deuterated Precursors

An alternative to direct deuteration is the use of precursors that already contain the required deuterium atoms. This strategy often involves building the carbon skeleton with a terminally deuterated starting material.

The reaction of Grignard reagents with a deuterated acid, most commonly D₂O, is a classic and effective method for introducing a deuterium atom. masterorganicchemistry.com To synthesize this compound, one could envision a multi-step synthesis starting from a shorter, terminally deuterated building block. For example, a deuterated Grignard reagent like CD₃MgBr could be used in a coupling reaction. pearson.com

Another approach involves the reduction of a suitable precursor with a deuterating agent. For instance, the titanocene-mediated reduction of functional groups using Cp₂TiCl/Mn in the presence of D₂O provides a method for deuterium incorporation under mild conditions. beilstein-journals.org

Deuterated Reagent/SolventReaction TypePrecursor ExampleResulting Intermediate
D₂O Quenching of Grignard Reagent8-Bromooctylmagnesium bromide1-Bromooctane-8-d₁
CD₃MgBr Grignard Coupling1,8-Dibromooctane1-Bromo-9,9,9-trideuterononane
D₂O Titanocene-mediated reductionMethyl 9-oxononanoateMethyl 9,9-dideuterononanoate

Functional group interconversions are fundamental in organic synthesis and can be strategically employed to produce deuterated compounds. A plausible route to this compound would start with a commercially available or synthesized deuterated alcohol, such as nonan-1-ol-9,9,9-d3. This deuterated alcohol can then be converted to the corresponding bromide.

A common method for converting a primary alcohol to an alkyl bromide is the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). organic-chemistry.org Alternatively, reagents like phosphorus tribromide (PBr₃) can be employed. vanderbilt.edu These methods are generally high-yielding and proceed with minimal side reactions for primary alcohols.

Synthetic Scheme Example:

Starting Material: Nonan-1-ol-9,9,9-d3

Reagent: PPh₃, CBr₄

Solvent: Dichloromethane (CH₂Cl₂)

Product: this compound

This pathway benefits from the commercial availability of various deuterated starting materials and the reliability of the functional group interconversion reactions.

Utilization of Deuterated Solvents and Reagents (e.g., D2O)

Derivatization and Functionalization Reactions

This compound serves as a versatile electrophile in a variety of chemical transformations. Its reactivity is analogous to that of its non-deuterated counterpart, allowing for its incorporation into more complex molecular architectures through nucleophilic substitution and carbon-carbon bond-forming reactions.

Nucleophilic Substitution Reactions with this compound

As a primary alkyl halide, this compound readily undergoes SN2 reactions with a wide range of nucleophiles. The bromide is a good leaving group, facilitating the displacement by both anionic and neutral nucleophiles to form a variety of functionalized, terminally deuterated nonane derivatives.

Terminally deuterated ethers can be synthesized via the Williamson ether synthesis. In this reaction, an alkoxide or phenoxide acts as the nucleophile, attacking the electrophilic C-1 carbon of this compound and displacing the bromide ion. For example, the reaction with sodium phenoxide in a polar aprotic solvent like DMF or THF yields (nonan-9,9,9-d3-yl) phenyl ether.

Similarly, deuterated esters can be formed by reacting this compound with a carboxylate salt, such as sodium acetate (B1210297) or sodium benzoate. The carboxylate anion serves as the nucleophile, leading to the formation of the corresponding nonyl-d3 ester. These reactions are typically efficient and provide straightforward access to ester-functionalized, terminally deuterated long-chain alkanes.

Table 2: Examples of Nucleophilic Substitution for Ether and Ester Synthesis

Nucleophile Reagent Example Product Class Product Example
Alkoxide/Phenoxide Sodium Phenoxide (C6H5ONa) Ether (Nonan-9,9,9-d3-yl) phenyl ether

The synthesis of terminally deuterated amines is readily achieved by the alkylation of ammonia (B1221849) or primary/secondary amines with this compound. Reaction with ammonia can yield the primary amine, N-(nonan-9,9,9-d3-yl)amine, although this can lead to over-alkylation. A more controlled approach involves using a large excess of the amine or employing specific synthetic equivalents like sodium azide (B81097) followed by reduction. Alkylation of primary or secondary amines provides access to secondary and tertiary amines, respectively, bearing the deuterated nonyl chain.

While N-alkylation of amides is less common, it can be achieved by first deprotonating the amide with a strong base to form the amide anion, which can then act as a nucleophile towards this compound. This route provides access to N-alkylated, terminally deuterated amides.

Table 3: Examples of Nucleophilic Substitution for Amine and Amide Synthesis

Nucleophile Reagent Example Product Class Product Example
Amine Diethylamine ((C2H5)2NH) Tertiary Amine N,N-Diethyl-N-(nonan-9,9,9-d3-yl)amine
Azide Ion Sodium Azide (NaN3) Azide (Amine Precursor) 1-Azido-nonane-9,9,9-d3
Formation of Deuterated Ethers and Esters

Carbon-Carbon Bond Forming Reactions Involving this compound

The formation of new carbon-carbon bonds is fundamental to building molecular complexity. This compound can participate in various cross-coupling reactions, typically catalyzed by transition metals, to attach the deuterated nonyl group to other organic fragments.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While palladium catalysts are widely used, nickel catalysts have emerged as particularly effective for coupling with alkyl halides due to their lower cost and unique reactivity.

Nickel-catalyzed cross-coupling reactions, such as the Kumada or Negishi coupling, can effectively couple this compound with organometallic reagents. For example, reacting it with an aryl or vinyl Grignard reagent in the presence of a nickel catalyst like Ni(dppe)Cl2 results in the formation of the corresponding alkylated arene or alkene. Recent advances in metallaphotoredox catalysis have further expanded the scope of these reactions, allowing for the coupling of alkyl bromides with a wide range of electrophiles under mild conditions.

Iron-catalyzed cross-coupling has also been shown to be effective for the reaction of primary alkyl halides like 1-bromononane (B48978) with aryl Grignard reagents. These methods offer an economical and environmentally friendly alternative to palladium and nickel catalysis.

Table 4: Examples of Cross-Coupling Reactions with this compound

Coupling Partner Catalyst System Coupling Type Product Example
Phenylmagnesium bromide Ni(dppe)Cl2 Nickel-catalyzed Kumada 1-Phenylnonane-9,9,9-d3
Aryl Grignard Reagent Fe(acac)3 / TMEDA Iron-catalyzed Cross-Coupling 1-Aryl-nonane-9,9,9-d3
Grignard and Organolithium Reagent Chemistry

The synthesis of organometallic reagents from this compound provides a powerful tool for introducing a terminally deuterated nonyl group into a variety of molecular structures. Both Grignard and organolithium reagents can be prepared, each with its characteristic reactivity and applications.

The Grignard reagent, (9,9,9-trideuteriononyl)magnesium bromide, is synthesized by the reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmasterorganicchemistry.com The magnesium inserts into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic. libretexts.orglibretexts.org This newly formed carbon-magnesium bond is highly polar, rendering the carbon atom basic and nucleophilic.

Similarly, the corresponding organolithium reagent, (9,9,9-trideuteriononyl)lithium, can be prepared by reacting this compound with two equivalents of lithium metal. libretexts.orgwikipedia.org This reaction also results in a highly polar carbon-lithium bond, creating a potent nucleophile and a strong base. wikipedia.org

The primary utility of these deuterated organometallic reagents lies in their subsequent reactions with a wide range of electrophiles. The deuterium label at the terminal methyl group serves as a spectroscopic marker, allowing for the elucidation of reaction mechanisms and the tracing of the deuterated fragment in complex molecular assemblies. For instance, the reaction of (9,9,9-trideuteriononyl)magnesium bromide with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively, with the terminal trideuteriomethyl group intact. masterorganicchemistry.comlibretexts.org The presence and location of the deuterium atoms can be unequivocally confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A hypothetical reaction of (9,9,9-trideuteriononyl)magnesium bromide with various electrophiles and the expected products are presented in the table below.

ElectrophileReagentProduct
Formaldehyde(9,9,9-trideuteriononyl)magnesium bromide1,1,1-trideuterio-decan-1-ol
Acetone(9,9,9-trideuteriononyl)magnesium bromide2-methyl-10,10,10-trideuteriodecan-2-ol
Carbon Dioxide(9,9,9-trideuteriononyl)magnesium bromide10,10,10-trideuteriodecanoic acid
Deuterium Oxide (D₂O)(9,9,9-trideuteriononyl)magnesium bromide1,1,9,9,9-pentadeuteriononane

Rearrangement and Elimination Pathways of Deuterated Analogues

The study of rearrangement and elimination reactions of deuterated compounds like this compound offers profound insights into the intricate mechanisms governing these transformations. The strategic placement of deuterium atoms, which are heavier isotopes of hydrogen, can influence reaction rates and product distributions, a phenomenon known as the kinetic isotope effect (KIE). scribd.com

Elimination reactions of alkyl halides, such as this compound, can proceed through various mechanisms, primarily E1 and E2. iitk.ac.inmsu.edu The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), and the leaving group departs simultaneously to form a double bond. mdpi.comlibretexts.org The E1 mechanism, on the other hand, is a two-step process involving the initial formation of a carbocation intermediate, which then undergoes deprotonation to form the alkene. iitk.ac.in

Rearrangement reactions are also common in carbocation chemistry. msu.edu If a carbocation is formed from 1-bromononane, for instance via an E1 pathway, it can potentially undergo a hydride or alkyl shift to form a more stable carbocation before elimination or substitution occurs.

Mechanistic Insights from Deuterium Distribution

The terminal deuterium labeling in this compound is particularly valuable for dissecting the mechanisms of elimination and rearrangement reactions. By analyzing the distribution of deuterium in the products, chemists can deduce the specific bonds that are broken and formed during the reaction.

In the context of an E2 elimination reaction, a base would typically abstract a proton from the C2 position to form non-1-ene. Since the deuterium atoms in this compound are located at the C9 position, they are not directly involved in the most common β-elimination pathway. Therefore, one would expect to observe no significant primary kinetic isotope effect for the formation of non-1-ene. However, if any unexpected elimination products are formed that involve the C9 position, the presence or absence of a KIE would be highly informative.

For rearrangement reactions that proceed through a carbocation intermediate, the position of the deuterium label in the final product can serve as a tracer for the movement of atoms. For example, if a series of hydride and alkyl shifts were to occur, the trideuteriomethyl group could potentially migrate. The analysis of the product mixture by NMR and MS would reveal the new location of the deuterium atoms, providing direct evidence for the rearrangement pathway. scribd.com

Consider a hypothetical acid-catalyzed rearrangement of a derivative of this compound that proceeds through a carbocation. The analysis of the deuterium distribution in the products could provide the following type of data:

ProductDeuterium PositionMechanistic Implication
Rearranged Alkene AC-terminalNo skeletal rearrangement involving the terminal methyl group.
Rearranged Alkene BInternalA 1,2-shift of the trideuteriomethyl group occurred.
Rearranged Alkene CBranchedMultiple rearrangement steps, potentially involving the deuterated end of the chain.

This type of detailed analysis, made possible by isotopic labeling, is indispensable for the rigorous elucidation of complex reaction mechanisms in organic chemistry. rhhz.net

Mechanistic Investigations Utilizing 1 Bromononane 9,9,9 D3

Kinetic Isotope Effect (KIE) Studies in Organic Reactions

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edu The interpretation of these rate differences provides valuable information about the reaction's rate-determining step and the structure of the transition state. princeton.edu The KIE is expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to the rate constant for the deuterated reactant (kD).

The magnitude of the KIE can indicate whether a carbon-hydrogen bond is broken in the rate-determining step (RDS) of a reaction. princeton.edu A "primary" KIE, where kH/kD > 1, is observed when the bond to the isotope is cleaved during the RDS. princeton.edu Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the C-H/C-D bond is not broken in the slowest step of the reaction. princeton.edudokumen.pub

For instance, in a hypothetical elimination reaction involving 1-bromononane (B48978) where the terminal methyl group is abstracted, the use of 1-Bromononane-9,9,9-d3 would be informative. Observing a significant primary KIE would provide strong evidence that the abstraction of a hydrogen/deuterium (B1214612) from the C9 position is an integral part of the rate-determining step.

Table 1: Illustrative Kinetic Isotope Effects (KIE) for a Hypothetical Reaction of 1-Bromononane
Reaction TypeHypothetical kH/kD ValueInterpretation of Rate-Determining Step (RDS)
E2 Elimination involving C9~4-7C-H/D bond breaking at the C9 position occurs in the RDS.
SN2 Substitution at C1~1.0-1.1C-H/D bond at the C9 position is not broken in the RDS.
Radical abstraction at C9> 4C-H/D bond cleavage at C9 is part of the RDS.

Even when the C-D bond is not broken, a "secondary" kinetic isotope effect (SKIE) can be observed. princeton.edu These effects arise from changes in the hybridization of the carbon atom to which the deuterium is attached. wpmucdn.com For example, if a reaction involving this compound proceeds through a transition state where the C9 carbon changes hybridization, a small but measurable KIE can occur.

Normal SKIE (kH/kD > 1): Typically observed when the hybridization changes from sp3 to sp2, as the out-of-plane bending vibrational frequencies are lower in the sp2-hybridized transition state. wpmucdn.com

Inverse SKIE (kH/kD < 1): Often occurs when the hybridization changes from sp2 to sp3. wpmucdn.com

Analyzing the value of an SKIE can thus provide subtle details about the geometry and vibrational environment of the transition state, helping to distinguish between proposed mechanistic pathways. princeton.edu

Elucidation of Rate-Determining Steps

Reaction Pathway Elucidation through Deuterium Tracing

Deuterium's utility extends beyond kinetics; as a heavy isotope, it acts as a traceable label that can be followed through complex reaction sequences using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ub.edu

In multi-step organic synthesis, starting with this compound allows chemists to track the specific location of the terminal methyl group throughout the synthetic route. For example, if this compound were used to form a Grignard reagent and then added to a carbonyl compound, the position of the d3-nonyl group in the final alcohol product could be confirmed. cardiff.ac.uk By analyzing the final product and key intermediates, one can verify that the molecular backbone has remained intact or undergone predicted rearrangements, confirming the proposed reaction pathway.

The deuterium label is invaluable for uncovering unexpected reaction pathways, transient intermediates, or side reactions. If the deuterium atoms in a final product appear at a location other than the one predicted by the primary mechanism, it suggests that an alternative pathway, such as an isomerization or rearrangement, has occurred. Furthermore, isolating and analyzing byproducts for the presence and location of the deuterium label can provide crucial evidence for competing side reactions that might otherwise go unnoticed.

Fate of the Deuterium Label in Multi-Step Syntheses

Computational and Theoretical Approaches to Reaction Mechanisms

Modern chemical research often combines experimental work with computational and theoretical studies to build a comprehensive understanding of reaction mechanisms. ub.edu

Theoretical investigations, particularly using density functional theory (DFT), can be applied to reactions involving this compound. uni-muenchen.de By modeling the potential energy surface of a reaction, computational chemists can calculate the energy barriers for various proposed pathways. uni-muenchen.de These calculations can be performed for both the deuterated and non-deuterated isotopologues.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculations for this compound have been reported in the surveyed literature. However, DFT has been extensively used to investigate the properties and reaction mechanisms of the parent compound, 1-bromononane, and its derivatives. These studies provide a clear framework for how this compound would be computationally analyzed.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of alkyl halides like 1-bromononane, it is used to calculate optimized molecular geometries, reaction energies, transition state structures, and spectroscopic properties.

For instance, theoretical investigations into reaction pathways involving 1-bromononane have been supported by DFT calculations. europa.eu In studies of conformational preferences of long-chain halogenated alkanes, DFT methods are employed to determine the relative stabilities of different conformers, such as the all-trans (linear) versus hairpin (folded) structures. One study utilized the ωB97X-D density functional with the 6-31++G(d,p) basis set to analyze the conformational preferences of compounds including 1,9-bromononane. cymitquimica.com This level of theory is chosen for its accuracy in accounting for non-covalent interactions, particularly dispersion forces, which are critical in long-chain alkanes. cymitquimica.com

Another application of DFT is in the calculation of interaction energies in the solid state. For example, the B3LYP-D3/def2-TZVP level of theory has been used to evaluate non-covalent interactions for compounds synthesized from 1-bromononane. The "D3" correction specifically accounts for van der Waals dispersion effects.

The table below summarizes representative DFT methods and basis sets that have been applied to the non-deuterated analogue, 1-bromononane, and which would be applicable to studies of this compound.

Level of Theory Basis Set Application Reference
ωB97X-D6-31++G(d,p)Conformational analysis of 1,9-bromononane cymitquimica.com
B3LYP-D3def2-TZVPCalculation of solid-state interaction energies
B3LYP6-31G*Part of QM processing for topology generation
DFTB (with UFF dispersion)mio-1-1Calculation of host-guest binding energies

This table is interactive. Click on headers to sort.

A primary use for this compound would be to probe kinetic isotope effects (KIEs). DFT calculations are instrumental in predicting and interpreting KIEs by modeling the transition states of reactions. The change in mass at the terminal methyl group would influence the vibrational frequencies of C-H(D) bonds, and DFT can compute these frequencies for both the ground state and transition state, allowing for the theoretical determination of the KIE.

Molecular Dynamics Simulations (if applicable)

Specific molecular dynamics (MD) simulations involving this compound are not described in the available research. However, the necessary parameters and topologies for MD simulations of the parent molecule, 1-bromononane, are available, indicating that such simulations are feasible and relevant.

MD simulation is a computational method that analyzes the physical movements of atoms and molecules. For a molecule like 1-bromononane, MD simulations can provide insights into its conformational dynamics, its behavior in different solvents, and its interactions with other molecules or surfaces. The Automated Topology Builder (ATB) and Repository, for example, provides force field parameters for 1-bromononane, which are essential for conducting MD simulations. The generation of these parameters often involves initial quantum mechanics (QM) calculations, including DFT, to ensure an accurate representation of the molecule's potential energy surface.

Simulations of related systems, such as liquid water molecules near hydrophobic cavities, illustrate the power of MD in understanding intermolecular interactions at a molecular level. For this compound, MD simulations could be used to study how the terminal deuteration affects its aggregation behavior, its partitioning between different phases, or its dynamics within a larger molecular assembly, such as a lipid bilayer. The slightly different mass and van der Waals interactions of the -CD3 group compared to -CH3 could lead to subtle but measurable differences in these dynamic properties.

Applications in Quantitative Analytical Chemistry

Role as an Internal Standard in Mass Spectrometry (MS)

In mass spectrometry, an ideal internal standard should have physicochemical properties nearly identical to the analyte of interest but must be distinguishable by its mass. researchgate.net 1-Bromononane-9,9,9-d3 fits this role perfectly when quantifying its non-labeled counterpart or similar long-chain alkyl halides. The three deuterium (B1214612) atoms at the terminal position increase its molecular weight by three mass units compared to 1-bromononane (B48978), allowing a mass spectrometer to differentiate it from the analyte while ensuring it behaves similarly during sample preparation and analysis. Deuterium-labeled compounds are widely utilized as internal standards in quantitative mass spectrometry for this reason. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically enriched standard to a sample before processing. This compound is an ideal standard for this purpose. The core principle of IDMS is that the ratio of the analyte to the SIL internal standard remains constant throughout the entire analytical procedure, including extraction, derivatization, and ionization. researchgate.net By measuring the final isotope ratio of the analyte to the standard in the mass spectrometer, the initial concentration of the analyte in the sample can be calculated with high precision, as this ratio is unaffected by sample loss during workup.

Matrix effects, which include ion suppression or enhancement, are a significant challenge in quantitative mass spectrometry, particularly when using electrospray ionization (ESI). These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification. Because this compound has virtually the same chemical properties and chromatographic retention time as the non-deuterated analyte, it experiences the same matrix effects. researchgate.net By adding the deuterated standard to the sample, any signal suppression or enhancement affecting the analyte will also affect the standard. Consequently, the ratio of the analyte signal to the internal standard signal remains stable, effectively canceling out the matrix effects and leading to a more accurate measurement. The use of isotope dilution is the predominant technique to normalize analyte signals against matrix effects. researchgate.net

The use of this compound as an internal standard significantly improves the precision and accuracy of a quantitative method. It corrects for variations at multiple stages of the analytical process, including:

Sample Preparation: Compensates for losses during extraction, concentration, and transfer steps.

Instrumental Variability: Corrects for fluctuations in injection volume and instrument response over time.

By normalizing the analyte's signal to that of the co-eluting deuterated standard, random and systematic errors are minimized. Stable isotope-labeled internal standards are considered the "gold standard" for quantitative analysis in complex biological samples for their ability to provide this comprehensive correction. researchgate.net

Compensation for Matrix Effects and Ion Suppression

Chromatographic Applications

In chromatographic techniques coupled with mass spectrometry, such as GC-MS and LC-MS, this compound serves as an excellent internal standard. Its utility stems from the fact that deuteration has a negligible effect on chromatographic retention time, ensuring it co-elutes with the target analyte.

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. The non-deuterated form, 1-bromononane, has been documented as an analyte in GC methods, where it is separated on various capillary columns. Given that this compound has nearly identical volatility and polarity to 1-bromononane, it will exhibit a very similar retention time in a GC system. This co-elution is critical for its function as an internal standard in GC-MS analysis, allowing for the simultaneous detection of both the analyte and the standard. This enables precise quantification by correcting for variations in injection volume and detector response.

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone of modern bioanalysis. While significant isotopic effects from deuterium labeling can sometimes cause slight retention time differences, these are generally minimal for compounds like this compound. researchgate.net It can be effectively used as an internal standard for the quantification of 1-bromononane or other related alkyl halides in complex matrices. In an LC-MS/MS method, the standard would be added to the sample at the beginning of the preparation process. It would then co-elute with the analyte from the LC column and be detected by the mass spectrometer, compensating for matrix effects and other sources of error, thereby ensuring a robust and accurate quantitative assay. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₉H₁₆D₃Br
Molecular Weight 210.17 g/mol
CAS Number 1219799-20-8
Common Synonyms Nonyl-d3 Bromide
Physical State Liquid (at standard conditions)

| Key Feature | Stable isotope-labeled analog of 1-Bromononane |

Use in Gas Chromatography (GC)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in chemistry, providing unparalleled insight into molecular structure, dynamics, and composition. ijirset.com For isotopically labeled compounds such as this compound, NMR is particularly powerful, enabling not only the confirmation of the molecular structure but also the precise quantification of deuterium incorporation. sigmaaldrich.comresearchgate.net This is achieved through a combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR experiments.

Detailed Research Findings

Research into the analysis of deuterated compounds highlights the versatility of NMR. Deuterium NMR (²H NMR) is highly selective for deuterium-containing species, allowing for direct observation and analysis without interference from proton signals. numberanalytics.com While ²H NMR is inherently less sensitive than ¹H NMR due to the lower magnetogyric ratio of the deuterium nucleus, it is an invaluable tool for verifying the position and assessing the enrichment of deuterium in highly deuterated molecules. sigmaaldrich.comnumberanalytics.com

For quantitative purposes, several NMR-based methods are employed. Direct quantification using ²H NMR is feasible when appropriate experimental parameters are set, allowing the peak integrals to provide a relatively accurate measure of deuterium content. sigmaaldrich.com An alternative and sophisticated method involves analyzing the deuterium-induced isotope shifts in ¹³C NMR spectra. researchgate.netnih.gov The substitution of a proton with a deuterium atom causes a small but measurable change in the chemical shift of the adjacent carbon atom. By decoupling both proton and deuterium nuclei, the ¹³C signals for different isotopologues can be resolved, enabling precise site-specific quantification of deuterium content. nih.gov

Structural Analysis of this compound:

The structural confirmation of this compound relies on a comparative analysis of its NMR spectra with that of its non-deuterated analogue, 1-Bromononane.

¹H NMR: In a standard ¹H NMR spectrum of 1-Bromononane, one would expect to see a characteristic triplet for the terminal methyl (CH₃) group. In the spectrum of this compound, this signal would be absent, providing clear evidence of deuteration at the C9 position.

¹³C NMR: The ¹³C spectrum provides a count of the unique carbon atoms. In this compound, the signal for the C9 carbon would appear as a triplet due to coupling with the single deuterium nucleus (spin I=1), and its chemical shift would be slightly altered compared to the non-deuterated compound. ijirset.com

²H NMR: A ²H NMR experiment would show a signal at the chemical shift corresponding to the terminal methyl group, directly observing the presence and chemical environment of the deuterium atoms. This provides definitive confirmation of the isotopic label's location. sigmaaldrich.com

Deuterium Quantification:

The percentage of deuterium enrichment at the C9 position can be accurately determined using NMR.

Quantitative ²H NMR (qDNMR): With the use of a suitable internal standard or by employing methods like the ERETIC (Electronic REference To access In-situ Concentrations) signal, the integral of the deuterium signal can be used to calculate the isotopic abundance. sigmaaldrich.comacs.org This method is particularly effective for compounds with high levels of deuterium enrichment (greater than 98 atom%). sigmaaldrich.com

Quantitative ¹³C NMR: By analyzing the signals of the C8 carbon, which is adjacent to the deuterated C9 position, one can quantify the deuterium content. The presence of the CD₃ group induces an isotopic shift on the C8 signal, allowing for the integration and comparison of the signals corresponding to the deuterated and any residual non-deuterated species. researchgate.netnih.gov

The following interactive tables summarize the key nuclear properties relevant to this analysis and the application of different NMR techniques.

Table 1: Comparison of Proton and Deuteron (B1233211) Nuclear Properties

This table outlines the fundamental differences in the nuclear properties of proton (¹H) and deuteron (²H), which underpin their distinct behaviors and sensitivities in NMR spectroscopy. sigmaaldrich.com

PropertyProton (¹H)Deuteron (²H)
Natural Abundance 99.985%0.015%
Spin Quantum Number (I) ½1
Magnetogyric Ratio (γ/10⁷ rad T⁻¹ s⁻¹) 26.75194.1066
Resonance Frequency (at 9.4 T) ~400 MHz~61.4 MHz

Table 2: Application of NMR Techniques for this compound Analysis

This table details how different NMR experiments are specifically applied to analyze the structure and deuterium content of this compound.

NMR TechniquePurpose for this compound AnalysisKey Observation
¹H NMR Structural confirmation via absence of a key signal.Absence of the terminal methyl (CH₃) proton signal.
¹³C NMR Structural confirmation and site-specific quantification.Observation of deuterium-induced isotopic shifts on C8 and C9; C9 signal appears as a triplet. ijirset.comnih.gov
²H NMR Direct detection and quantification of deuterium.A single resonance confirming the presence and chemical environment of the -CD₃ group. sigmaaldrich.com

Research on Deuterated Alkyl Chains in Material Science and Supramolecular Chemistry

Impact of Deuterium (B1214612) Labeling on Molecular Aggregation and Organization

The substitution of hydrogen with deuterium in alkyl chains can influence non-covalent interactions, such as van der Waals forces and hydrogen bonding, which govern molecular aggregation and the formation of ordered structures. While the electronic properties remain nearly identical, the increased mass and slight difference in bond length and vibrational modes of C-D versus C-H bonds can lead to measurable effects on the packing and stability of molecular assemblies.

Deuterium-labeled alkyl chains are extensively used in the study of self-assembled monolayers (SAMs) and thin films. Techniques like infrared reflection-absorption spectroscopy (IRRAS) and sum-frequency generation (SFG) spectroscopy can distinguish between C-H and C-D vibrational modes, allowing for precise determination of molecular orientation and conformation within a monolayer.

In mixed monolayer systems, incorporating molecules with terminally deuterated alkyl chains, for which 1-Bromononane-9,9,9-d3 is a key precursor, enables researchers to probe the distribution and ordering of different components within the film. For instance, studies on mixed SAMs with deuterated terminal anchors have shown that while the main hydrogenated alkyl chains maintain a highly ordered all-trans conformation, the terminally deuterated segments may exhibit more conformational disorder. This provides insights into phase segregation and domain formation at the nanoscale.

Neutron scattering techniques, particularly neutron reflectometry, are exceptionally powerful when combined with deuterium labeling. The significant difference in the neutron scattering length of hydrogen and deuterium provides a high level of contrast. By selectively deuterating the terminal part of an alkyl chain, the position and density profile of that specific segment within a thin film can be precisely mapped. This is crucial for understanding the structure of complex interfaces, such as those in tethered bilayer lipid membranes.

The process of self-assembly, driven by a delicate balance of intermolecular forces, can be subtly influenced by isotopic substitution. The slightly smaller van der Waals volume of a C-D bond compared to a C-H bond can lead to more compact packing in the crystalline state. This can affect the thermodynamics and kinetics of self-assembly for amphiphilic molecules that utilize a deuterated alkyl tail.

In the context of surfactant self-assembly, the use of terminally deuterated chains allows for detailed investigation of micellar structures using small-angle neutron scattering (SANS). By matching the scattering length density of the solvent to that of either the hydrogenated or deuterated parts of the surfactant, specific regions of the micelles can be made "invisible" to neutrons, thus highlighting the structure of the other regions. For example, in studies of polymer-surfactant complexes, deuterated surfactants are used to determine the structure of the micelles formed along the polymer backbone. umd.edu

Monolayer and Thin Film Studies

Integration into Functional Materials

This compound is a valuable synthetic intermediate for introducing a terminally deuterated nonyl chain into a variety of functional materials. This allows for the creation of specialized molecules for probing and understanding complex material properties.

Surfactants and amphiphiles are fundamental components in a vast array of applications, from detergents to drug delivery systems. The synthesis of deuterated surfactants is crucial for studying their aggregation behavior, interaction with other molecules, and the structure of the assemblies they form. sine2020.eu this compound can serve as a key alkylating agent to produce cationic, anionic, or non-ionic surfactants with a terminally deuterated tail.

For example, a common route to synthesize cationic surfactants is the quaternization of a tertiary amine with an alkyl bromide. Using this compound in such a reaction would yield a quaternary ammonium (B1175870) surfactant with a d3-labeled tail. These labeled surfactants are ideal for SANS studies to elucidate the structure of micelles, microemulsions, and vesicles. acs.org The synthesis of deuterated lipids for model membranes also relies on deuterated precursors. europa.eu While direct synthesis using this compound may vary depending on the target molecule, its role as a building block is conceptually significant. The synthesis of related deuterated intermediates, such as [D₁₄]methyl 9-bromononanoate, has been reported for the preparation of deuterated oleic acid, highlighting the utility of deuterated bromoalkanes in complex lipid synthesis. ansto.gov.au

Interactive Table: Synthesis of Deuterated Surfactants

Precursor CompoundReaction TypeProduct ClassApplication
This compound Quaternization of AminesCationic SurfactantsSANS studies of micellar structures
This compound Williamson Ether SynthesisNon-ionic SurfactantsNeutron reflectometry of adsorbed layers
This compound Esterification (indirectly)Anionic SurfactantsProbing surfactant-polymer interactions

Liquid crystals (LCs) are materials with properties intermediate between those of conventional liquids and solid crystals. The performance and stability of LC devices can be influenced by the molecular structure of the constituent molecules. Deuteration of the terminal alkyl chains in liquid crystalline molecules has been shown to enhance their photochemical stability. tandfonline.comresearchgate.net The C-D bond is stronger than the C-H bond, making it less susceptible to cleavage under UV irradiation, which can extend the lifetime of LC-based devices.

This compound can be used in the synthesis of LC molecules containing a nonyl tail. By attaching this deuterated alkyl chain to a rigid mesogenic core, new LC materials with improved stability can be developed. Furthermore, deuterium labeling is a powerful tool in spectroscopic studies (e.g., ²H-NMR) to probe the orientation and dynamics of the alkyl chains within the various liquid crystalline phases. Studies on alkyl-deuterated biphenyls have shown that while the mesomorphic and optical properties are very similar to their hydrogenated counterparts, the deuterated versions exhibit significantly reduced absorption in the NIR range, which is advantageous for specific applications beyond the visible spectrum. nih.gov

Understanding the behavior of polymers at surfaces and interfaces is critical for applications ranging from adhesives and coatings to biocompatible materials. Deuterium labeling is a key strategy for probing polymer systems. Techniques like neutron reflectometry, SANS, and SFG spectroscopy rely on the contrast provided by deuterium to study polymer blend morphology, interfacial width, and the conformation of polymer chains at buried interfaces.

This compound can be used to synthesize deuterated monomers or initiators for polymerization. For example, it could be used to create a terminally deuterated chain-end on a polymer. This would allow for the precise study of chain-end segregation at polymer surfaces and interfaces, which has significant implications for surface energy and adhesion. Deuterium NMR has also been employed to study the dynamics of adsorbed polymers, where the deuteron (B1233211) label provides surface selectivity and reports on the mobility of different parts of the polymer chain. scispace.com

Advanced Methodological Developments and Future Research Trajectories

Innovations in Electrochemical Deuteration of Alkyl Halides

Recent years have seen substantial progress in the electrochemical dehalogenative deuteration of halides, providing crucial support for the synthesis of deuterated compounds. xmu.edu.cnxmu.edu.cn This technique has emerged as a powerful and environmentally friendly alternative to traditional methods for creating C(sp³)–D bonds from widely available alkyl halides. sciopen.comsci-hub.se Electrochemical deuteration of unactivated alkyl halides, such as bromides and chlorides, has proven to be a formidable challenge due to their very negative reduction potentials and the potential for competing side reactions. d-nb.info However, new strategies have been developed that successfully address these issues. d-nb.infonih.gov

Organic electrochemistry offers a catalytic mode with broad adaptability to redox reactions, circumventing the need for transition metal catalysts and toxic deuterated reagents often used in traditional halogen-deuterium exchange. xmu.edu.cnsciopen.com A significant breakthrough was the development of a facile and general electroreductive deuteration of unactivated alkyl halides (including chlorides, bromides, and iodides) using economical deuterium (B1214612) oxide (D₂O) as the deuterium source. d-nb.infonih.gov These methods can accommodate primary, secondary, and even sterically hindered tertiary alkyl halides, achieving excellent efficiency and high levels of deuterium incorporation (up to 99% D). nih.gov The process typically involves the reduction of the alkyl halide at a cathode to form an alkyl radical, which is then quenched by a deuterium source. xmu.edu.cn

Electrochemical methods are at the forefront of green chemistry initiatives for deuteration. sciopen.comscielo.org.mx They utilize electricity as a clean, environmentally friendly reductant, replacing stoichiometric metal reductants or hazardous reagents. d-nb.info A major advantage is the use of inexpensive and readily available deuterium oxide (D₂O) as the sole deuterium source, which enhances atom economy and reduces costs. sci-hub.senih.govchinesechemsoc.org This approach avoids toxic tin reagents, such as Bu₃SnD, and the subsequent formation of byproducts that are difficult to separate. sci-hub.se

Furthermore, photochemical methods are emerging as sustainable alternatives, often proceeding under mild reaction conditions without the need for strong acids or bases. scielo.org.mxrsc.org Photo-induced deuteration using D₂O as the deuterium source has been demonstrated for a wide array of alkyl halides, highlighting a move towards more environmentally benign synthetic protocols. rsc.orgrsc.org The development of systems that can operate at room temperature and atmospheric pressure, and that allow for the reuse of reagents like D₂O, represents a significant step towards sustainable deuterated compound synthesis. bionauts.jp

A significant innovation in the field is the development of deuteration methods that operate without external catalysts. nih.gov Direct electrochemical reduction of unactivated alkyl halides is a prime example, proceeding efficiently without transition-metal catalysts, external reductants, or sacrificial anodes. d-nb.infonih.govchinesechemsoc.org In one such system, the reaction uses a graphite (B72142) felt or carbon felt anode and a lead sheet cathode, with D₂O as the deuterium source, to smoothly reduce alkyl halides. xmu.edu.cnresearchgate.net The absence of a catalyst simplifies the reaction setup and purification process, and avoids potential contamination of the final product with metal residues. chinesechemsoc.org

Photo-induced methods can also be catalyst-free. For instance, a general and effective photoinduced dehalogenative deuteration for a diverse array of alkyl halides was developed using phosphine-mediated halogen-atom transfer, which does not require a metal photocatalyst. rsc.orgrsc.org These catalyst-free approaches are not only economically advantageous but also crucial for applications in pharmaceutical and materials science, where purity is paramount. nih.govacs.org

Green Chemistry Approaches to Deuteration

Stereoselective Deuteration and Chiral Applications

The introduction of deuterium into a molecule can create a chiral center or be used to probe stereochemical pathways of a reaction. Stereoselective deuteration, particularly the ability to distinguish between diastereomers, is a sophisticated area of research with significant implications. Mass spectrometry (MS/MS) has been shown to be a useful tool for the stereochemical analysis of deuterated alkyl chains. nih.govacs.org For example, vicinally deuterated sec-alkyl phenyl ethers show significant and distinguishable differences in their mass spectra between threo and erythro stereoisomers. nih.govacs.org The ratio of fragmentation pathways can be highly dependent on the stereochemistry, with a high degree of stereoselectivity observed in the elimination reactions of specific isomers. nih.govacs.org

While direct examples involving 1-Bromononane-9,9,9-d3 are not prominent in the literature, the principles are applicable. The development of chiral catalysts, such as certain titanocene(III) complexes, presents a promising avenue for the enantioselective deuteration of organic compounds. scielo.org.mx Such methods could potentially be adapted to create chiral deuterated long-chain alkanes from prochiral substrates. The ability to control the stereospecific installation of deuterium is critical for mechanistic studies and for the synthesis of complex, stereochemically pure deuterated molecules. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The synthesis of deuterated compounds is increasingly benefiting from the integration of flow chemistry and automation. nih.govresearchgate.netcolab.ws Continuous flow chemistry offers several advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and the potential for automation, which leads to improved production throughput and efficiency. nih.govtn-sanso.co.jp This is particularly relevant for scaling up the production of deuterated compounds. tn-sanso.co.jp

Recent advances include the development of flow synthesis systems for deuteration that can operate at room temperature and ambient pressure. bionauts.jp For example, a system using a proton-conducting membrane reactor has been developed for the electrochemical synthesis of deuterium-labeled compounds, demonstrating high reaction performance (80-99% deuterium introduction). bionauts.jp Another approach combines microwave heating with a flow-type reactor to synthesize deuterated aromatic compounds, allowing the entire process from raw material preparation to purification to be carried out in a single, automated step. tn-sanso.co.jp These flow-based methods are pivotal for making the synthesis of compounds like this compound more efficient, practical, and scalable for industrial applications. nih.govresearchgate.net

Emerging Applications in Chemosensory Systems

Currently, there is limited to no specific information available in the reviewed scientific literature regarding the application of this compound or similar long-chain deuterated alkyl halides in the field of chemosensory systems. This remains a potential area for future investigation where the isotopic label could be used to study the interaction and metabolism of long-chain aliphatic compounds within olfactory or gustatory systems.

Q & A

Q. How can isotopic labeling with this compound enhance mechanistic studies in organometallic catalysis?

  • Methodological Answer : Use deuterium kinetic isotope effects (DKIE) to probe oxidative addition steps in catalytic cycles. Monitor deuterium distribution in products via MS to infer bond-breaking sequences. Combine with in-situ IR spectroscopy to correlate isotopic substitution with transition-state geometries .

Data Presentation and Reproducibility Guidelines

  • Statistical Reporting : Follow IUPAC guidelines for significant figures (e.g., report purity as 99.0 ± 0.5 atom% D) and specify confidence intervals for kinetic data .
  • Reproducibility : Document batch-specific data (CAS RN 1219799-20-8, Lot/Batch numbers) and storage conditions to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.